Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetamido group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate typically involves a multi-step synthetic process. One common method includes the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate. This reaction is catalyzed by rhodium complexes with available amidophosphite ligands, resulting in high enantioselectivity and complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetamido group can produce amines.
Scientific Research Applications
Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and acetamido groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: A precursor in the synthesis of the target compound.
Methyl 2-(3,4-dimethoxyphenyl)acetate: Shares structural similarities but lacks the acetamido group.
Thiazole derivatives: Exhibit diverse biological activities and share some structural features with the target compound.
Uniqueness
Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate is unique due to its combination of methoxy and acetamido groups, which confer specific chemical and biological properties
Properties
CAS No. |
876705-74-7 |
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Molecular Formula |
C20H23NO7 |
Molecular Weight |
389.4g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C20H23NO7/c1-24-15-7-6-12(8-16(15)25-2)9-19(22)21-14-11-18(27-4)17(26-3)10-13(14)20(23)28-5/h6-8,10-11H,9H2,1-5H3,(H,21,22) |
InChI Key |
UDJWASAFQZCGHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
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